7-Chloro-2,4-dimethyl-[1,8]naphthyridine
Overview
Description
7-Chloro-2,4-dimethyl-[1,8]naphthyridine is a heterocyclic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol . It is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties . This compound is of interest in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
It is known that this compound is a copper complex with the formula cu(cnch)(cl)(cno) and can bind to anions . This suggests that it may interact with various biological targets that have anionic sites.
Mode of Action
As a ligand, it binds to anions and can be used for catalytic reactions . This suggests that it may interact with its targets by forming complexes, which could lead to changes in the targets’ functions.
Biochemical Pathways
It has been used in x-ray diffraction studies of organometallic compounds , indicating that it may influence pathways involving metal ions.
Result of Action
It has been used in x-ray diffraction studies of organometallic compounds , suggesting that it may have effects at the molecular level.
Action Environment
It is known that this compound can react with azides to form an azide complex , suggesting that its action may be influenced by the presence of specific reactants in the environment.
Biochemical Analysis
Biochemical Properties
7-Chloro-2,4-dimethyl-1,8-naphthyridine plays a significant role in biochemical reactions, particularly as a ligand that binds to anions and can be used for catalytic reactions . It interacts with enzymes such as copper complexes, which facilitate catalytic processes. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the naphthyridine ring and the metal center of the enzyme .
Cellular Effects
The effects of 7-Chloro-2,4-dimethyl-1,8-naphthyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, 7-Chloro-2,4-dimethyl-1,8-naphthyridine can alter metabolic pathways by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, 7-Chloro-2,4-dimethyl-1,8-naphthyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions often involve coordination bonds with metal ions present in the active sites of enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2,4-dimethyl-1,8-naphthyridine change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods . Long-term studies have shown that 7-Chloro-2,4-dimethyl-1,8-naphthyridine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Chloro-2,4-dimethyl-1,8-naphthyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including potential damage to cellular structures and disruption of normal metabolic processes .
Metabolic Pathways
7-Chloro-2,4-dimethyl-1,8-naphthyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Chloro-2,4-dimethyl-1,8-naphthyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of 7-Chloro-2,4-dimethyl-1,8-naphthyridine is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps elucidate its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-Chloro-2,4-dimethyl-[1,8]naphthyridine, can be achieved through several methods :
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Multicomponent Reactions (MCRs): : These reactions involve the combination of multiple reactants to form complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
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Friedländer Approach: : This method uses a green strategy involving hydroamination of terminal alkynes followed by Friedländer cyclization .
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Metal-Catalyzed Synthesis: : This involves the use of metal catalysts to facilitate the formation of the naphthyridine ring .
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Ring Expansion Reactions: : These reactions involve the expansion of smaller ring systems to form the naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,4-dimethyl-[1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles.
Complex Formation: It can form complexes with metals, such as copper, which can be used in catalytic reactions.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the chlorine atom.
Metal Catalysts: Used in the formation of metal complexes.
Major Products
Substituted Naphthyridines: Formed from substitution reactions.
Metal Complexes: Formed from reactions with metal catalysts.
Scientific Research Applications
7-Chloro-2,4-dimethyl-[1,8]naphthyridine has several scientific research applications :
Medicinal Chemistry: It is used in the synthesis of compounds with potential antibacterial and anticancer properties.
Materials Science: It is used as a ligand in the formation of metal complexes for catalytic reactions.
X-ray Diffraction Studies: It is used in the study of organometallic compounds.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine
- Gemifloxacin : A compound containing the 1,8-naphthyridine core used for the treatment of bacterial infections .
Uniqueness
7-Chloro-2,4-dimethyl-[1,8]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form metal complexes and undergo substitution reactions makes it valuable in various research applications .
Properties
IUPAC Name |
7-chloro-2,4-dimethyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDGFNOHFBIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297827 | |
Record name | 7-Chloro-2,4-dimethyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77223-21-3 | |
Record name | 77223-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-2,4-dimethyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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